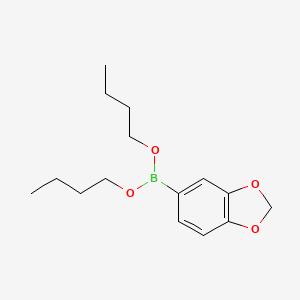
Dibutyl 2H-1,3-benzodioxol-5-ylboronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl 2H-1,3-benzodioxol-5-ylboronate is an organic compound that features a boronate ester group attached to a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl 2H-1,3-benzodioxol-5-ylboronate typically involves the reaction of 2H-1,3-benzodioxole-5-boronic acid with dibutyl borate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dibutyl 2H-1,3-benzodioxol-5-ylboronate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronate ester group to a borane or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the boronate ester group, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can result in a variety of new boronate esters.
Scientific Research Applications
Dibutyl 2H-1,3-benzodioxol-5-ylboronate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be employed in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and composites, which have unique properties and applications.
Mechanism of Action
The mechanism by which Dibutyl 2H-1,3-benzodioxol-5-ylboronate exerts its effects involves interactions with molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- (2Z)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
Uniqueness
Dibutyl 2H-1,3-benzodioxol-5-ylboronate is unique due to its specific boronate ester group attached to the benzodioxole ring, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers unique opportunities in organic synthesis and materials science due to its ability to form reversible covalent bonds and participate in various chemical reactions.
Properties
CAS No. |
94839-09-5 |
|---|---|
Molecular Formula |
C15H23BO4 |
Molecular Weight |
278.15 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl(dibutoxy)borane |
InChI |
InChI=1S/C15H23BO4/c1-3-5-9-19-16(20-10-6-4-2)13-7-8-14-15(11-13)18-12-17-14/h7-8,11H,3-6,9-10,12H2,1-2H3 |
InChI Key |
OMDJWCJEXVQLDV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)OCO2)(OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















